![molecular formula C57H98O6 B1243407 [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243407.png)
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a type of triacylglycerol, which is a glycerol molecule bound to three fatty acid chains. This specific compound contains three distinct fatty acids: palmitoleic acid (16:1(9Z)), oleic acid (18:1(9Z)), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triacylglycerols are important components of lipid metabolism and are found in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an enzyme such as lipase or by using chemical catalysts like sulfuric acid. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like hexane or toluene
Catalyst: Lipase or sulfuric acid
Industrial Production Methods
In industrial settings, the production of triacylglycerols like This compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:
Continuous Stirring: To ensure proper mixing of reactants
Temperature Control: To maintain the optimal reaction temperature
Purification: Using techniques like distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (palmitoleic acid, oleic acid, arachidonic acid) and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential effects on inflammation and cardiovascular health due to the presence of arachidonic acid.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Wirkmechanismus
The mechanism of action of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its metabolism in the body. The compound is hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic pathways. Arachidonic acid, one of the fatty acids, is a precursor for eicosanoids, which are signaling molecules that play a role in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: can be compared with other triacylglycerols such as:
TG(160/181(9Z)/204(5Z,8Z,11Z,14Z))[iso6]: Contains palmitic acid instead of palmitoleic acid.
TG(161(9Z)/182(9Z,12Z)/204(5Z,8Z,11Z,14Z))[iso6]: Contains linoleic acid instead of oleic acid.
The uniqueness of This compound lies in its specific combination of fatty acids, which influences its physical and chemical properties as well as its biological functions .
Eigenschaften
Molekularformel |
C57H98O6 |
|---|---|
Molekulargewicht |
879.4 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-27,29-30,32,38,41,54H,4-15,17-18,20,22-23,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,29-26-,32-30-,41-38-/t54-/m1/s1 |
InChI-Schlüssel |
CDNDFDKFZBPPFW-AXJGXPKFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)
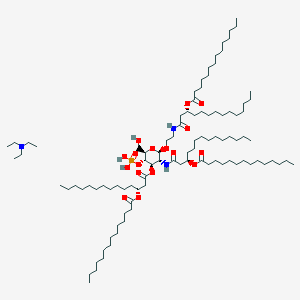
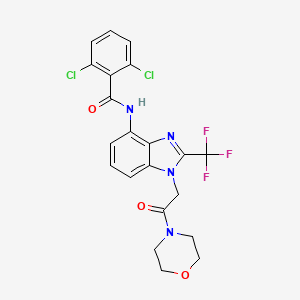
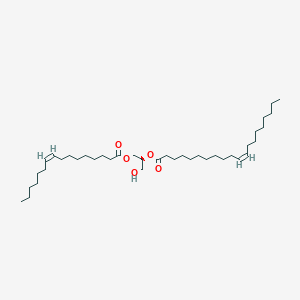

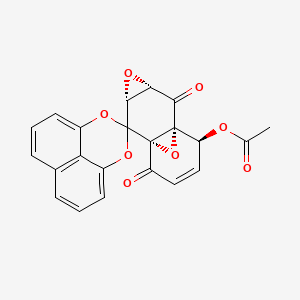

![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
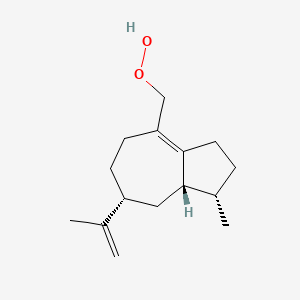
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B1243340.png)
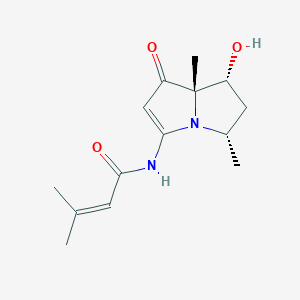
![N-[2-[4-[(2-ethyl-4,6-dimethylbenzimidazol-1-yl)methyl]phenyl]phenyl]sulfonyl-5-iodopyridine-3-carboxamide](/img/structure/B1243343.png)

![[[[[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl] [(2s,3s,5r)-3-Azido-5-(5-Methyl-2,4-Dioxo-Pyrimidin-1-Yl)oxolan-2-Yl]methyl Hydrogen Phosphate](/img/structure/B1243346.png)
